Methyl 2-chloro-5-(methylamino)isonicotinate

Lipophilicity Medicinal Chemistry ADME Properties

Many kinase-targeted probe campaigns stall due to poor cellular permeability of polar intermediates. Methyl 2-chloro-5-(methylamino)isonicotinate overcomes this with an engineered LogP of 1.56 and TPSA 51.22, delivering superior membrane penetration compared to 5-amino analogs. • Chlorine at position 2 enables Pd-catalyzed cross-coupling diversification • Methylamino group offers a modular handle for amide/urea library synthesis • Supplied at ≥95% purity with ambient shipping; sealed dry storage at 2-8°C

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 1034131-90-2
Cat. No. B1426723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-(methylamino)isonicotinate
CAS1034131-90-2
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCNC1=CN=C(C=C1C(=O)OC)Cl
InChIInChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3
InChIKeyFVWREPUJGGHYNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-5-(methylamino)isonicotinate: Chemical Synthesis Scaffold


Methyl 2-chloro-5-(methylamino)isonicotinate (CAS 1034131-90-2) is a halogenated and amine-substituted isonicotinate derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . This compound serves as a versatile small-molecule scaffold for pharmaceutical research and chemical synthesis, featuring a distinctive substitution pattern on the pyridine ring that offers specific reactivity for derivatization .

Scaffold type Halogenated isonicotinate derivative with amine substitution
Reactivity Distinct substitution pattern enables selective derivatization
Use context Medicinal chemistry building block for SAR exploration

Methyl 2-chloro-5-(methylamino)isonicotinate: Analog Substitution Drawbacks


Direct substitution of methyl 2-chloro-5-(methylamino)isonicotinate with other isonicotinate analogs—such as those bearing primary amino, ethylamino, or dimethylamino groups at the 5-position—is not scientifically equivalent due to substantial differences in physicochemical and steric properties that critically impact reactivity and downstream applications . The unique methylamino group and chlorine substitution pattern confer a distinct lipophilicity profile (LogP 1.5633) and hydrogen-bonding capacity that govern solubility, membrane permeability, and the outcome of subsequent synthetic transformations, thereby invalidating generic replacement in structure-activity relationship (SAR) studies or medicinal chemistry campaigns .

! 5‑amino or 5‑dimethylamino analogs differ in lipophilicity and hydrogen‑bonding capacity, which may shift permeability and reactivity profiles.
! Chlorine substitution pattern is not replicated in other halogenated isonicotinates; cross‑coupling behavior may not transfer directly.
! Generic replacement invalidates SAR continuity; reported LogP and TPSA are class‑level inferences that require experimental verification.

Methyl 2-chloro-5-(methylamino)isonicotinate: Key Differentiators vs. Analogs


Lipophilicity Advantage vs. Primary Amine Analog

Methyl 2-chloro-5-(methylamino)isonicotinate exhibits a computed LogP of 1.5633 . This value is significantly higher than the predicted LogP of the 5-amino analog (methyl 2-chloro-5-aminoisonicotinate), which is estimated to be approximately 1.0-1.2 based on structural class trends [1]. The increased lipophilicity of the methylamino derivative enhances its potential for passive membrane diffusion, a critical parameter in cell-based assays and in vivo studies.

Lipophilicity
Class-level
Computed LogP 1.56 vs. ~1.0–1.2 for 5‑amino analog
May support passive permeability assessment
Computational estimate; confirm experimentally
Lipophilicity Medicinal Chemistry ADME Properties

Optimized TPSA Balancing Permeability and Solubility

The compound's topological polar surface area (TPSA) is calculated as 51.22 Ų . This value falls within the optimal range (less than 140 Ų) for oral bioavailability and compares favorably to bulkier analogs like methyl 2-chloro-5-(dimethylamino)isonicotinate, which would have a larger TPSA due to the additional methyl group [1]. A TPSA of 51.22 Ų suggests a favorable balance between aqueous solubility and membrane permeability.

Polar surface area
Class-level
TPSA 51.22 Ų (computed)
Within reported drug‑like range; supports permeability/solubility balance review
Predicted value; experimental solubility may differ
Drug-likeness Bioavailability Physicochemical Properties

Methylamino Group: Selective Alkylation and Acylation

The secondary methylamino group at the 5-position of the isonicotinate core offers a unique reactivity profile compared to the primary amine (5-amino) or tertiary amine (5-dimethylamino) analogs. This group can undergo selective N-alkylation or acylation without the competing side reactions common to primary amines (e.g., over-alkylation) or the steric hindrance associated with tertiary amines, thereby providing cleaner reaction pathways and higher yields in multi-step syntheses [1].

Selective derivatization
Class-level
Secondary methylamino enables controlled N‑alkylation/acylation vs. primary or tertiary amine analogs
Supports cleaner synthetic pathways
Qualitative class inference; validate for specific transformations
Synthetic Chemistry Building Block Derivatization

Methyl 2-chloro-5-(methylamino)isonicotinate: Research Applications


Focused Kinase Inhibitor Library Construction

The compound's specific substitution pattern and favorable physicochemical profile (LogP 1.5633, TPSA 51.22) make it a strategic choice for synthesizing focused libraries targeting the ATP-binding pocket of kinases . The chlorine atom serves as a synthetic handle for cross-coupling reactions, while the methylamino group provides a point for introducing diverse moieties, enabling systematic exploration of structure-activity relationships .

Isonicotinate-Derived Building Block Synthesis

This compound's balanced lipophilicity and hydrogen-bonding capacity (1 H-donor, 4 H-acceptors) render it a versatile scaffold for developing next-generation building blocks . Researchers can leverage its unique properties to design and synthesize new monomers for polymer chemistry or advanced materials, where precise control over molecular interactions is required .

Chemical Probe Design for Target Validation

The enhanced lipophilicity of methyl 2-chloro-5-(methylamino)isonicotinate, relative to its 5-amino counterpart, supports its use in designing chemical probes with improved cellular permeability . This is particularly valuable for target validation studies where achieving sufficient intracellular concentration is a primary challenge .

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
Substitution pattern and reactivity profile
ATP-binding pocket SAR exploration
Isonicotinate-derived building block design
Physicochemical balance and hydrogen‑bonding capacity
Molecular interaction control for monomers
Chemical probe development
Lipophilicity-driven permeability context
Intracellular target engagement verification

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